molecular formula C6H5BrClNO B1446844 6-Bromo-2-chloro-3-methoxypyridine CAS No. 850220-78-9

6-Bromo-2-chloro-3-methoxypyridine

Cat. No.: B1446844
CAS No.: 850220-78-9
M. Wt: 222.47 g/mol
InChI Key: CDTGXQKYYONNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-3-methoxypyridine is an important organic compound widely used as an intermediate in various chemical syntheses. This compound is characterized by its pyridine ring substituted with bromine, chlorine, and methoxy groups, making it a versatile building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-methoxypyridine typically involves electrophilic substitution reactions on a pyridine ring. One common method includes the reaction of pyridine with bromine and sodium bromide in a solvent to form 2-bromopyridine. This intermediate is then subjected to nucleophilic substitution with copper(I) chloride and methanol to yield this compound .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-2-chloro-3-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Research into new drug candidates often involves this compound due to its versatile reactivity.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 6-Bromo-2-chloro-3-methylpyridine
  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
  • 2-Bromo-6-methylpyridine

Uniqueness: 6-Bromo-2-chloro-3-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

6-bromo-2-chloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTGXQKYYONNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chloro-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloro-3-methoxypyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-chloro-3-methoxypyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-chloro-3-methoxypyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-chloro-3-methoxypyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-chloro-3-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.